molecular formula C22H21BrN2O B2567202 1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone CAS No. 307329-95-9

1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone

Cat. No. B2567202
CAS RN: 307329-95-9
M. Wt: 409.327
InChI Key: BPHTTWXYNNZMBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of BPE includes a quinoline ring, a phenyl ring, and a piperidine ring. The presence of these rings may contribute to its potential biological activity.

Scientific Research Applications

Synthetic Methodologies

Novel synthetic pathways have been developed for derivatives of quinoline, utilizing "1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone" as a key intermediate or related structures. These methodologies leverage microwave-assisted synthesis and other advanced techniques to create compounds with potential therapeutic applications (Merugu, Ramesh, & Sreenivasulu, 2010; Lei et al., 2015).

Antibacterial and Antifungal Activities

Compounds derived from "1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone" have been screened for their antibacterial and antifungal properties. Studies have highlighted the synthesis of novel compounds exhibiting significant activity against various bacterial strains and fungi, showcasing their potential as antimicrobial agents (Raj & Patel, 2015; Kumar & Vijayakumar, 2017).

Enzyme Inhibition Properties

Research into the enzyme inhibition properties of quinoline derivatives has yielded promising results, particularly in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. These findings are pertinent to potential therapeutic applications in diseases like Alzheimer's (Asif et al., 2022).

Safety and Hazards

While specific safety and hazard information for BPE is not available, similar compounds can be harmful by inhalation, in contact with skin, and if swallowed . Proper safety measures should be taken when handling such compounds .

properties

IUPAC Name

1-(6-bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O/c1-15(26)20-21(16-8-4-2-5-9-16)18-14-17(23)10-11-19(18)24-22(20)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHTTWXYNNZMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromo-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone

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